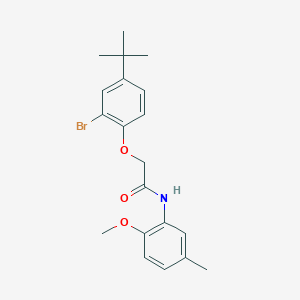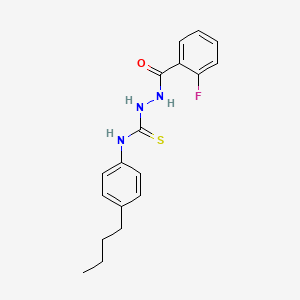
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biological effects.
Mechanism of Action
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). Activation of sGC leads to an increase in cGMP levels, which in turn leads to relaxation of smooth muscle cells and vasodilation. This mechanism of action is similar to that of nitric oxide (NO), a molecule that also activates sGC.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in laboratory experiments is its specificity for sGC activation, which allows researchers to study the effects of cGMP signaling in a controlled manner. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators based on the structure of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. Finally, the use of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in combination with other drugs for the treatment of cardiovascular and inflammatory diseases is an area of ongoing research.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-13-6-8-18(24-5)16(10-13)22-19(23)12-25-17-9-7-14(11-15(17)21)20(2,3)4/h6-11H,12H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQQTGJEMHOQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
![ethyl N-{[(3-methoxyphenyl)amino]carbonothioyl}glycinate](/img/structure/B4740018.png)
![N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4740022.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B4740029.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4740032.png)
![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B4740043.png)



![ethyl [3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740064.png)
![dimethyl 5-{[(benzylsulfonyl)acetyl]amino}isophthalate](/img/structure/B4740073.png)
![methyl [3-(4-chlorophenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4740091.png)
![3-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740103.png)